N-(3,4-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound identified as a potential Glycogen synthase kinase 3β (GSK-3β) inhibitor. [] GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including cell division, survival, proliferation, and insulin action. [] Dysregulation of GSK-3β is implicated in diseases such as Alzheimer's disease, cancer, and diabetes. [] As a potential GSK-3β inhibitor, N-(3,4-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is of significant research interest for developing new therapies for these conditions.
Applications
Investigating GSK-3β signaling pathways: As a potential GSK-3β inhibitor, it could be used as a tool to study the role of GSK-3β in various cellular processes, including cell signaling, gene expression, and metabolism. []
Developing new therapies for GSK-3β-related diseases: It could serve as a lead compound for developing novel therapeutic agents for treating diseases associated with GSK-3β dysregulation, such as Alzheimer's disease, cancer, and diabetes. []
Related Compounds
(4-Acetylamino-benzenesulfonylamino)-acetic acid
Compound Description: (4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450) is identified as a potential Zika virus methyltransferase (MTase) inhibitor through structure-based virtual screening. [] Computational studies including DFT calculations, molecular dynamics simulations, and QM/MM affinity estimations suggest strong interactions with the active site of MTase. []
Relevance: Although structurally distinct from N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, (4-Acetylamino-benzenesulfonylamino)-acetic acid is included here due to its identification through a similar research methodology (virtual screening) employed for discovering novel GSK-3β inhibitors, a potential area of application for the target compound. [, ] This highlights a shared research context despite structural differences.
Compound Description: 3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142) emerges as another potential Zika virus MTase inhibitor through structure-based virtual screening. []
Relevance: Similar to the previous compound, the relevance of 3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide lies in its identification strategy. The use of virtual screening connects it to the research context of N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, which is also investigated for its potential as an enzyme inhibitor. [, ]
Compound Description: Identified as a potential Zika virus MTase inhibitor through structure-based virtual screening. []
Relevance: The identification of 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080) as a potential Zika virus MTase inhibitor, through the same virtual screening approach applied to the target compound N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, highlights a shared research context focusing on discovering novel enzyme inhibitors. [, ]
Compound Description: This compound is a potent glycogen synthase kinase 3β (GSK-3β) inhibitor with an IC50 value of 1.6 μM. [] It was identified through a structure-based virtual screening approach using the 1Q5K crystal structure of GSK-3β. [] Molecular dynamics simulations were used to understand its interaction pattern with the enzyme active site. []
Relevance: This compound exhibits a high degree of structural similarity to N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, sharing the core 2,3-dihydro-1,4-benzodioxine-2-carboxamide structure. [] The key difference lies in the substitution on the phenyl ring attached to the nitrogen atom. N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has an aminosulfonyl group at the para position, whereas N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has methoxy groups at the meta and para positions. [] This close structural resemblance suggests that both compounds likely share similar mechanisms of action and could potentially target the same biological pathways.
SR121463B
Compound Description: SR121463B [1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl]-5-ethoxy-3-spiro-[4[(2 morpholinoethoxy)cy-clohexane]indoline-2-one, phosphate monohydrate cis-isomer] is a nonpeptide antagonist of the vasopressin receptor subtype V2R. []
Compound Description: SR49059 [(2S)1-[(2R3S)-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide] is a nonpeptide antagonist with a high affinity for the V1a vasopressin receptor subtype. [, ] It exhibits potent inhibition of [3H]AVP binding to the cloned mouse V1a receptor. []
SSR149415
Compound Description: SSR149415 [(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide, isomer(-)] is a potent and selective antagonist of the vasopressin V1b receptor subtype. [, ] This compound effectively inhibits [3H]AVP binding to the cloned mouse V1b receptor. [] It also significantly blocks AVP-induced insulin release from pancreatic islet cells. []
OPC-21268
Compound Description: OPC-21268 [1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone] acts as a nonpeptide antagonist with a preference for the V1a vasopressin receptor subtype. [, ] It demonstrates potent inhibition of [3H]AVP binding to the cloned mouse V1a receptor. []
OPC-41061
Compound Description: OPC-41061 [(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide] is a nonpeptide antagonist of the vasopressin V2R. []
Compound Description: OPC-31260 [(±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2, 3,4,5-tetrahydro-1H-benzazepine monohydrochloride] is a nonpeptide antagonist with a high affinity for the V2 vasopressin receptor subtype. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.